molecular formula C20H22N4O B5884863 N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5884863
M. Wt: 334.4 g/mol
InChI Key: GANKUJVZJQVOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide (CMPD101) is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of the enzyme cyclic AMP-dependent protein kinase A (PKA), which plays a crucial role in many cellular processes, including gene expression, metabolism, and cell proliferation.

Mechanism of Action

PKA is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including gene expression, metabolism, and cell proliferation. PKA is activated by the binding of cyclic AMP (cAMP), which induces a conformational change in the regulatory subunits, leading to the release of the catalytic subunits. N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide inhibits PKA by binding to the ATP-binding site of the catalytic subunits, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, the inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In cardiovascular diseases, the inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to reduce myocardial injury and improve cardiac function by reducing oxidative stress and inflammation. In neurological disorders, the inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to reduce neuronal damage and improve cognitive function by reducing neuroinflammation and amyloid-beta accumulation.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PKA inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, including its potential therapeutic applications in other diseases, such as diabetes, obesity, and autoimmune disorders. Furthermore, the development of more potent and selective PKA inhibitors based on the structure of N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide could lead to the discovery of new drug candidates for various diseases. Finally, the elucidation of the downstream targets of PKA inhibition by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide could provide insights into the molecular mechanisms underlying its therapeutic effects.

Synthesis Methods

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with cyclohexylamine, followed by acylation with 2-chloro-N-methylacetamide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function in animal models of heart failure. Furthermore, N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-12-17(15-8-4-2-5-9-15)22-19-13-18(23-24(14)19)20(25)21-16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANKUJVZJQVOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.